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Compound of Interest

Compound Name: Methyl oxazole-4-carboxylate

Cat. No.: B063259

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal
chemistry and drug development. The oxazole ring is a key structural motif in numerous
biologically active molecules and natural products. A thorough understanding of its
spectroscopic properties is paramount for its synthesis, purification, and the structural
elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data for methyl oxazole-4-
carboxylate. While experimental spectra for this specific molecule are not widely published,
this guide will leverage data from closely related analogs, theoretical predictions, and
fundamental spectroscopic principles to provide a comprehensive and practical understanding
for researchers.

Molecular Structure and Spectroscopic Overview

The structure of methyl oxazole-4-carboxylate, with the systematic IUPAC name methyl 1,3-
oxazole-4-carboxylate, consists of a five-membered oxazole ring substituted with a methyl
ester at the 4-position. The key structural features to be analyzed are the protons and carbons
of the oxazole ring and the methyl ester group.
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Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

1H NMR spectroscopy is a powerful tool for identifying the hydrogen atoms in a molecule. For
methyl oxazole-4-carboxylate, we expect to see distinct signals for the two protons on the
oxazole ring and the three protons of the methyl ester.

Predicted *H NMR Spectral Data

The following table outlines the predicted chemical shifts (d) and coupling constants (J) for the
protons of methyl oxazole-4-carboxylate. These predictions are based on the analysis of
similar oxazole structures and established NMR principles.

Predicted Chemical o Coupling Constant
Proton ] Multiplicity )
Shift (ppm) (J) inHz
H-2 ~8.3-8.5 Singlet
H-5 ~8.0-8.2 Singlet
-OCHs ~3.8-4.0 Singlet

Expert Interpretation

The two protons on the oxazole ring, H-2 and H-5, are in different electronic environments and
are therefore expected to have distinct chemical shifts. Both are expected to appear as sharp
singlets as they are not coupled to any neighboring protons. The protons of the methyl ester
group (-OCHs) will also appear as a singlet, typically in the range of 3.8 to 4.0 ppm. The exact
chemical shifts can be influenced by the solvent used for the NMR experiment.

Experimental Protocol for *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of methyl oxazole-4-carboxylate in
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs, DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

e Acquisition Parameters:
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[e]

o

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Pulse Sequence: A standard single-pulse experiment.

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

Spectral Width: A spectral width of approximately 12 ppm, centered around 6 ppm.

e Processing: Process the acquired Free Induction Decay (FID) with an exponential

multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct

the spectrum. Reference the spectrum to the residual solvent peak or an internal standard

(e.g., TMS at O ppm).

Carbon-13 Nuclear Magnetic Resonance (*3*C NMR)

Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. For

methyl oxazole-4-carboxylate, we expect to see signals for the three carbons of the oxazole

ring and the two carbons of the methyl ester group.

Predicted **C NMR Spectral Data

The following table presents the predicted chemical shifts for the carbon atoms of methyl

oxazole-4-carboxylate.

Carbon Predicted Chemical Shift (ppm)
C-2 ~150 - 155
C-4 ~135 - 140
C-5 ~125-130
C=0 (ester) ~160 - 165
-OCHs ~50 - 55
Expert Interpretation
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The carbon atoms of the oxazole ring are deshielded due to the electronegativity of the
nitrogen and oxygen atoms and their aromatic character, thus they resonate at lower field. The
ester carbonyl carbon (C=0) will be the most downfield signal. The methyl carbon of the ester
group (-OCHs) will be the most upfield signal. Data from related structures, such as methyl 5-
(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, show the oxazole ring carbons in the 108-180
ppm range, which is consistent with these predictions[1].

Experimental Protocol for 2*C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR spectroscopy.

 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer
equipped with a broadband probe.

e Acquisition Parameters:

o

Pulse Sequence: A standard proton-decoupled pulse sequence.

[¢]

Number of Scans: 1024 or more scans may be necessary due to the low natural
abundance of 13C.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: A spectral width of approximately 200-220 ppm.

e Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz)
and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to
the deuterated solvent signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation.

Expected IR Absorption Bands

The table below lists the characteristic IR absorption bands expected for methyl oxazole-4-
carboxylate. This is based on typical values for oxazoles and esters. For the closely related

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8767561/
https://www.benchchem.com/product/b063259?utm_src=pdf-body
https://www.benchchem.com/product/b063259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ethyl oxazole-4-carboxylate, characteristic IR absorptions have been reported, which provides
a good reference[2].

Expected Absorption Range

Functional Group Intensity
(cm~)

C=0 (ester) 1720 - 1740 Strong

C=N (oxazole ring) 1600 - 1650 Medium

C-O (ester) 1200 - 1300 Strong

C-H (aromatic) 3050 - 3150 Medium-Weak

C-H (aliphatic, -CHs) 2850 - 3000 Medium-Weak

Expert Interpretation

The most prominent peak in the IR spectrum will be the strong absorption from the ester
carbonyl (C=0) stretch. The C=N stretching vibration of the oxazole ring will also be a key
diagnostic peak. The C-O stretching of the ester and the C-H stretches of the aromatic ring and
methyl group will further confirm the structure.

Experimental Protocol for IR Spectroscopy

e Sample Preparation:
o Neat (liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

o Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and
press into a thin pellet.

o ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the
ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

e Acquisition: Record the spectrum typically from 4000 to 400 cm™1.
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e Processing: Perform a background subtraction and display the spectrum in terms of
transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Expected Mass SpectrumbData @@

lon m/z (mass-to-charge ratio) Interpretation

M]* 127.03 Molecular lon

[

[M - OCHs]* 96.02 Loss of the methoxy group

Loss of the carbomethoxy

group

[M - COOCHs]* 68.02

Expert Interpretation

In an electron ionization (El) mass spectrum, the molecular ion peak [M]* is expected at an m/z
corresponding to the molecular weight of methyl oxazole-4-carboxylate (127.10 g/mol ).
Common fragmentation pathways would involve the loss of the methoxy radical (-OCHs) or the
entire carbomethoxy group (-COOCHSs). The exact fragmentation pattern will depend on the
ionization method used.

Experimental Protocol for Mass Spectrometry

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

¢ Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g.,
Electron lonization - El, Electrospray lonization - ESI).

e Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or
coupled with a gas or liquid chromatograph). Acquire the mass spectrum over a suitable
mass range (e.g., m/z 50-300).
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e Analysis: Identify the molecular ion peak and major fragment ions.

lllustrative Workflow and Structural Relationships

The following diagrams illustrate the molecular structure and the logical workflow for

spectroscopic analysis.
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Methyl Oxazole-4-carboxylate Structure
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Caption: Workflow for the spectroscopic analysis of methyl oxazole-4-carboxylate.

Synthesis of Oxazole-4-carboxylates

A common method for the synthesis of oxazole-4-carboxylates is through the reaction of an a-

bromo-3-ketoester with an amide. For instance, a general protocol for synthesizing 2-

substituted ethyl oxazole-4-carboxylates involves the cyclization reaction between ethyl

bromopyruvate and a suitable amide.[3]

lllustrative Experimental Protocol for a 2-Substituted

Ethyl Oxazole-4-carboxylate

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine a substituted benzamide (1.0 equivalent) and ethyl bromopyruvate (1.1

equivalents).[3]
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e Solvent Addition: Add a 1:1 mixture of toluene and dioxane to the flask to serve as the
solvent.[3]

» Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer
chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the
solvent under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel using an
appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

o Characterization: Characterize the purified product using the spectroscopic techniques
detailed above (NMR, IR, MS).

Conclusion

The spectroscopic characterization of methyl oxazole-4-carboxylate is essential for its
application in scientific research and development. This guide provides a comprehensive
overview of the expected *H NMR, 13C NMR, IR, and MS data, along with expert interpretation
and standardized experimental protocols. By combining predicted data with insights from
closely related analogs, researchers can confidently identify and characterize this important
heterocyclic compound. The provided workflows and synthetic context further enhance the
practical utility of this guide for professionals in the field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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